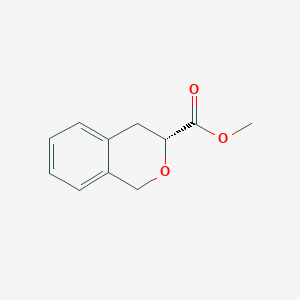
Methyl (R)-isochromane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-isochromane-3-carboxylate is an organic compound belonging to the class of isochromanes Isochromanes are bicyclic structures containing a benzene ring fused to a tetrahydropyran ring The ®-configuration indicates that the compound is chiral, with the methyl ester group attached to the third carbon of the isochromane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl ®-isochromane-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a 2-(hydroxymethyl)benzyl alcohol derivative, under acidic conditions. The cyclization reaction typically proceeds via an intramolecular nucleophilic substitution mechanism, forming the isochromane ring system.
Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to construct the isochromane core.
Industrial Production Methods
Industrial production of methyl ®-isochromane-3-carboxylate may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-isochromane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methyl ®-isochromane-3-carboxylate can yield isochromane-3-carboxylic acid, while reduction can produce isochromane-3-methanol.
Scientific Research Applications
Methyl ®-isochromane-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl ®-isochromane-3-carboxylate depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary based on the structure of the derivatives and the biological context.
Comparison with Similar Compounds
Methyl ®-isochromane-3-carboxylate can be compared with other similar compounds, such as:
Isochroman-1-carboxylate: Differing in the position of the carboxylate group, this compound may exhibit different reactivity and biological activity.
Isochroman-4-carboxylate:
Chromane derivatives: Compounds with a similar bicyclic structure but differing in the oxygen atom’s position within the ring system.
The uniqueness of methyl ®-isochromane-3-carboxylate lies in its specific configuration and functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl (3R)-3,4-dihydro-1H-isochromene-3-carboxylate |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-14-10/h2-5,10H,6-7H2,1H3/t10-/m1/s1 |
InChI Key |
IUKJDSZBRPJUGP-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC2=CC=CC=C2CO1 |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl}propanamide](/img/structure/B14010725.png)
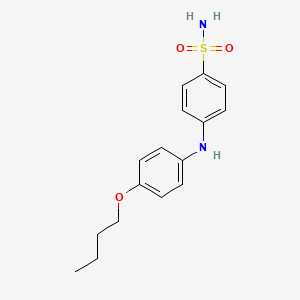
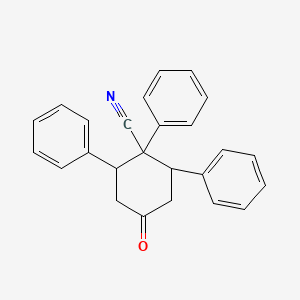
![2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14010729.png)
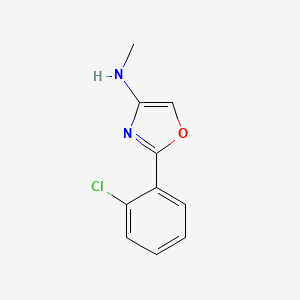

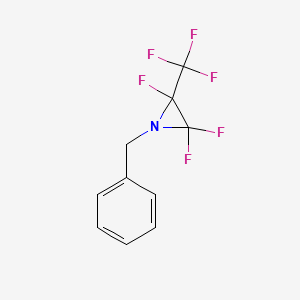
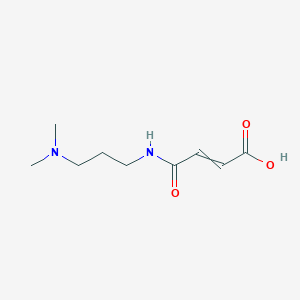
![1-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B14010761.png)

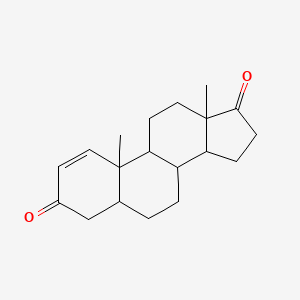
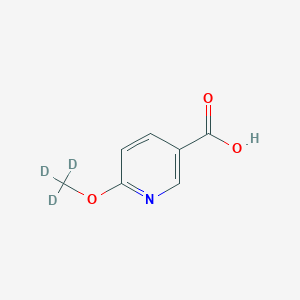
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetate HCl](/img/structure/B14010783.png)
![N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine](/img/structure/B14010787.png)
